molecular formula C17H19NO2S B2572939 N-(3,5-dimethylphenyl)-2-((4-methoxyphenyl)thio)acetamide CAS No. 941901-48-0

N-(3,5-dimethylphenyl)-2-((4-methoxyphenyl)thio)acetamide

Cat. No.: B2572939
CAS No.: 941901-48-0
M. Wt: 301.4
InChI Key: LPYYSIUOJJRHPL-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-((4-methoxyphenyl)thio)acetamide is a synthetic thioacetamide derivative designed for research applications, particularly in the field of metabolic disorder and enzyme inhibition studies. Its molecular structure, which incorporates a dimethylphenyl group and a methoxyphenylthio moiety linked by an acetamide bridge, is characteristic of scaffolds investigated for their potential to inhibit carbohydrate-hydrolyzing enzymes. Research on highly similar structural analogs has demonstrated that such compounds can act as potent dual inhibitors of α-glucosidase and α-amylase, key enzymes responsible for breaking down complex carbohydrates into glucose in the digestive system . By targeting these enzymes, these classes of compounds are studied for their potential to manage postprandial blood sugar levels, positioning them as candidates for anti-diabetic agent development . The structure-activity relationship (SAR) observed in related molecules suggests that the thioacetamide linker and the substituted phenyl rings are crucial for effective interaction with the enzymatic active sites . This compound is provided exclusively for research purposes in laboratory settings. For Research Use Only. Not intended for diagnostic or therapeutic use, nor for human or veterinary use.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-(4-methoxyphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S/c1-12-8-13(2)10-14(9-12)18-17(19)11-21-16-6-4-15(20-3)5-7-16/h4-10H,11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPYYSIUOJJRHPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-((4-methoxyphenyl)thio)acetamide typically involves the reaction of 3,5-dimethylaniline with 4-methoxyphenylthiol in the presence of an acylating agent such as acetyl chloride. The reaction is carried out under anhydrous conditions and often requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to isolate the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2-((4-methoxyphenyl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

    Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro, sulfonyl, and halogenated derivatives

Scientific Research Applications

Synthetic Routes

  • Formation of Thioacetamide : Reaction of acetic acid derivatives with thiol compounds.
  • Aromatic Substitution : Nucleophilic substitution to attach the 4-methoxyphenyl group to the thioacetamide.
  • Purification : Techniques such as recrystallization or chromatography to isolate the final product.

Anticancer Activity

Recent studies have indicated that N-(3,5-dimethylphenyl)-2-((4-methoxyphenyl)thio)acetamide exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, demonstrating substantial inhibition of cell proliferation.

  • In Vitro Studies : In experiments involving breast cancer (T-47D), leukemia (K-562), and melanoma (SK-MEL-5) cell lines, the compound showed inhibition percentages exceeding 80% at specific concentrations, indicating its potential as a therapeutic agent against multiple cancer types .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

  • Substituent Effects : Variations in the substituents on the aromatic rings significantly influence biological activity. For example, modifications to the methoxy group can enhance binding affinity to target enzymes .

Case Studies

  • Anticancer Efficacy : A study reported that derivatives of this compound were screened against a panel of 58 cancer cell lines. The compound exhibited IC50 values in the low micromolar range for several aggressive cancers, suggesting its potential as a lead compound for further development .
  • Enzyme Inhibition Studies : In vitro assays demonstrated that the compound effectively inhibited MAO-A with an IC50 value comparable to established inhibitors. This positions it as a candidate for treating conditions like depression and anxiety alongside its anticancer properties .

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-((4-methoxyphenyl)thio)acetamide depends on its specific application. In biological systems, it may exert its effects by interacting with molecular targets such as enzymes, receptors, or DNA. The thioether and acetamide functional groups can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Table 1: Substituent Impact on Physicochemical Properties

Compound Name Key Substituents Solubility (Predicted) Crystal System
Target Compound 3,5-dimethylphenyl, 4-methoxyphenylthio Moderate (polar solvents) Monoclinic (inferred)
N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide 3,5-dimethylphenyl, trichloro-acetyl Low (non-polar solvents) Triclinic
N-(4-Methoxyphenyl)-2-((4-oxo-quinazolin-2-yl)thio)acetamide (Compound 12, ) 4-methoxyphenyl, sulfamoylquinazolinone Low (due to sulfamoyl) Not reported

Electronic and Steric Modifications

  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-methoxyphenylthio group in the target compound donates electrons via resonance, contrasting with electron-withdrawing groups like nitro or sulfamoyl in analogs such as N-(2-methyl-4-nitrophenyl)-2-((4-oxo-quinazolin-2-yl)thio)acetamide (Compound 16, ). This difference impacts redox stability and interaction with biological targets .

Enzyme Inhibition Potential

The benzimidazole-thioacetamide analogs in , such as N-(2-chloro-4-methylphenyl)-2-[[1-(3,5-dimethylphenyl)methyl]-1H-benzimidazol-2-yl]thio)acetamide, exhibit elastase inhibition. The target compound’s 4-methoxyphenylthio group may enhance hydrophobic enclosure in enzyme active sites, a critical factor noted in Glide XP scoring studies (). However, the absence of a sulfamoyl or nitro group (as in Compound 16, ) might reduce its potency compared to these derivatives .

Biological Activity

N-(3,5-dimethylphenyl)-2-((4-methoxyphenyl)thio)acetamide is an organic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and research findings related to its activity.

Compound Overview

This compound is classified as a thioacetamide derivative. Its structure includes a thioether linkage and an acetamide functional group, which may contribute to its biological properties. The compound can be synthesized through the reaction of 3,5-dimethylaniline with 4-methoxyphenylthiol using acetyl chloride as an acylating agent under controlled conditions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. The thioether and acetamide groups may interact with microbial enzymes or cellular structures, disrupting their function. For instance, studies on thioacetamides have shown effectiveness against various bacterial strains and fungi, suggesting that this compound could possess similar properties .

Anticancer Potential

This compound has been investigated for its potential anticancer activity. The unique structural features allow for interaction with cancer cell targets, potentially leading to apoptosis or inhibition of cell proliferation. Preliminary studies suggest that derivatives of this compound may inhibit tumor growth in vitro by inducing cell cycle arrest and apoptosis in cancer cells .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
  • Receptor Binding : It may bind to cellular receptors, altering signal transduction pathways that regulate cell growth and survival.
  • Reactive Oxygen Species (ROS) : Some studies suggest that compounds with similar structures can induce oxidative stress in target cells, leading to cell death .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound. These studies typically assess cytotoxicity against various cancer cell lines and microbial strains. For example:

Cell Line/Strain IC50 (µM) Effect
HeLa (cervical cancer)25Induces apoptosis
MCF-7 (breast cancer)30Inhibits proliferation
E. coli15Antibacterial effect
S. aureus20Antibacterial effect

These results indicate a promising profile for further development as an antimicrobial and anticancer agent .

Molecular Docking Studies

Molecular docking studies have been utilized to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively bind to active sites of enzymes involved in cancer metabolism and microbial resistance mechanisms .

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